molecular formula C8H8N2O3S B2460078 2-nitro-N-prop-2-enylthiophene-5-carboxamide CAS No. 133628-36-1

2-nitro-N-prop-2-enylthiophene-5-carboxamide

Cat. No. B2460078
CAS RN: 133628-36-1
M. Wt: 212.22
InChI Key: BKMPFHBHNPYEGV-UHFFFAOYSA-N
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Description

2-nitro-N-prop-2-enylthiophene-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as NAT-5 and belongs to the class of nitrothiophene carboxamides.

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, such as materials science and engineering.

Organic Semiconductors

Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for these applications.

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties. Notably, they have been investigated for their:

Biologically Active Drugs

Several drugs incorporate the thiophene ring system. For instance:

Synthetic Methods

The synthesis of thiophene derivatives involves various methods, such as:

Potential Applications Beyond Pharmaceuticals

While the above applications primarily focus on pharmaceutical and materials science contexts, it’s worth exploring other potential uses. Researchers may investigate this compound for novel applications, such as sensing, catalysis, or optoelectronics.

properties

IUPAC Name

5-nitro-N-prop-2-enylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-2-5-9-8(11)6-3-4-7(14-6)10(12)13/h2-4H,1,5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMPFHBHNPYEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-prop-2-enylthiophene-5-carboxamide

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